molecular formula C23H26N2O5S B10973515 2-({3-[(3-methoxyphenyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}carbamoyl)cyclohexanecarboxylic acid

2-({3-[(3-methoxyphenyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}carbamoyl)cyclohexanecarboxylic acid

Cat. No.: B10973515
M. Wt: 442.5 g/mol
InChI Key: ACOFFNWXKATAPN-UHFFFAOYSA-N
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Description

2-({3-[(3-methoxyphenyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}carbamoyl)cyclohexanecarboxylic acid is a complex organic compound that features a cyclopenta[b]thiophene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({3-[(3-methoxyphenyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}carbamoyl)cyclohexanecarboxylic acid typically involves multiple steps, starting from commercially available precursors. The key steps often include:

  • Formation of the cyclopenta[b]thiophene core through cyclization reactions.
  • Introduction of the methoxyphenyl group via carbamoylation.
  • Coupling of the cyclohexanecarboxylic acid moiety.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-({3-[(3-methoxyphenyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}carbamoyl)cyclohexanecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

2-({3-[(3-methoxyphenyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}carbamoyl)cyclohexanecarboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including anti-inflammatory and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 2-({3-[(3-methoxyphenyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}carbamoyl)cyclohexanecarboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds with a thiophene core, such as 2-butylthiophene and 2-octylthiophene, are similar in structure and have comparable applications.

    Carbamoyl Compounds: Other carbamoyl-substituted compounds, such as N-phenylcarbamoyl derivatives, share similar chemical properties.

Uniqueness

What sets 2-({3-[(3-methoxyphenyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}carbamoyl)cyclohexanecarboxylic acid apart is its unique combination of a cyclopenta[b]thiophene core with methoxyphenyl and cyclohexanecarboxylic acid moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C23H26N2O5S

Molecular Weight

442.5 g/mol

IUPAC Name

2-[[3-[(3-methoxyphenyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]carbamoyl]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C23H26N2O5S/c1-30-14-7-4-6-13(12-14)24-21(27)19-17-10-5-11-18(17)31-22(19)25-20(26)15-8-2-3-9-16(15)23(28)29/h4,6-7,12,15-16H,2-3,5,8-11H2,1H3,(H,24,27)(H,25,26)(H,28,29)

InChI Key

ACOFFNWXKATAPN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2=C(SC3=C2CCC3)NC(=O)C4CCCCC4C(=O)O

Origin of Product

United States

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